[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate
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Overview
Description
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is a diglyceride, a type of glycerolipid that contains two fatty acid chains attached to a glycerol backbone. This specific compound features linoleic acid (18:2(9Z,12Z)) and adrenic acid (22:4(7Z,10Z,13Z,16Z)) as its fatty acid components . Diglycerides play crucial roles in various biological processes and are found in many organisms, including humans and yeast .
Preparation Methods
The synthesis of [(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate typically involves esterification reactions where glycerol reacts with the respective fatty acids. The reaction conditions often require the presence of a catalyst, such as sulfuric acid or an enzyme like lipase, to facilitate the esterification process. Industrial production methods may involve the use of high-pressure and high-temperature conditions to increase yield and efficiency .
Chemical Reactions Analysis
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative products.
Reduction: The double bonds in the fatty acid chains can be reduced to single bonds.
Substitution: The hydroxyl group on the glycerol backbone can be substituted with other functional groups. Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and various nucleophiles for substitution reactions
Scientific Research Applications
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate has several scientific research applications:
Chemistry: It is used as a model compound to study lipid behavior and interactions.
Biology: It serves as a substrate in enzymatic studies involving lipases and other lipid-modifying enzymes.
Medicine: Research into its role in cellular signaling pathways and its potential therapeutic applications.
Industry: Utilized in the formulation of various products, including cosmetics and food additives
Mechanism of Action
The mechanism of action of [(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate involves its role as a signaling molecule in various biological pathways. It can act as a secondary messenger in signal transduction processes, influencing cellular responses such as inflammation and metabolism. The molecular targets include specific receptors and enzymes that interact with the diglyceride, modulating their activity and downstream effects .
Comparison with Similar Compounds
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate can be compared with other diglycerides, such as:
DG(182(9Z,12Z)/182(9Z,12Z)/00): Contains two linoleic acid chains.
DG(181(9Z)/181(9Z)/00): Contains two oleic acid chains.
DG(224(7Z,10Z,13Z,16Z)/224(7Z,10Z,13Z,16Z)/00): Contains two adrenic acid chains. The uniqueness of this compound lies in its combination of linoleic and adrenic acids, which may confer distinct biological properties and functions
Properties
Molecular Formula |
C43H72O5 |
---|---|
Molecular Weight |
669 g/mol |
IUPAC Name |
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
InChI |
InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h11-14,17-19,21-23,26,28,41,44H,3-10,15-16,20,24-25,27,29-40H2,1-2H3/b13-11-,14-12-,19-17-,22-21-,23-18-,28-26-/t41-/m0/s1 |
InChI Key |
REWOPMLGNOGDCI-IUTJGAPQSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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